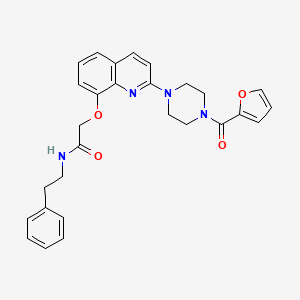

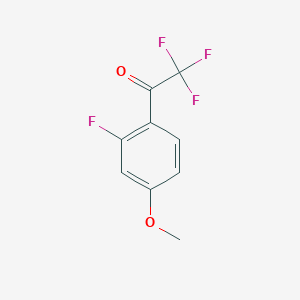

![molecular formula C19H18FNO3S B2541759 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide CAS No. 2034547-94-7](/img/structure/B2541759.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzothiophene moiety, which is a type of aromatic compound that consists of a benzene ring fused to a thiophene ring . Benzothiophenes have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography . Unfortunately, without specific data on the compound, a detailed molecular structure analysis cannot be provided.

Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives can vary widely depending on the specific compound and reaction conditions . Without more specific information, it’s difficult to provide a detailed chemical reactions analysis.

科学的研究の応用

Photochromic Systems and Reversible Photocyclization

The compound exhibits interesting photochromic behavior, making it valuable for applications related to light-responsive materials. Specifically, researchers have explored its reversible photocyclization properties. For instance, non-symmetric diarylethenes containing a 1-benzothiophene ring on one end and a 2-thienyl or 3-thienyl group on the other end of the double bond of maleimide have been synthesized . These derivatives display absorption bands at specific wavelengths, and their cyclization and ring-opening quantum yields vary based on the substitution position of the thiophene ring. Understanding these properties can lead to innovative materials for optical devices and sensors.

Enhancing Monoclonal Antibody Production in Cell Cultures

Another intriguing application involves N- (1-benzothiophen-5-yl)-4- (2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives. These compounds have shown promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. Monoclonal antibodies are crucial for diagnostics, therapeutics, and research, and any improvement in their production efficiency is highly valuable.

Sensor Development for Copper (II) Ion Quantification

Benzo[b]thiophene-2-boronic acid: , a derivative of our compound, plays a role in synthesizing a phosphorescent sensor for quantifying copper (II) ions . Such sensors are essential for environmental monitoring, industrial processes, and medical diagnostics.

CYP11B1 Inhibitors for Cortisol-Dependent Diseases

Researchers have explored the synthesis of CYP11B1 inhibitors using benzo[b]thiophene derivatives. These inhibitors could potentially be used for treating cortisol-dependent diseases . Cortisol regulation is critical for various physiological processes, and targeted inhibitors may offer therapeutic benefits.

Suzuki-Miyaura Cross-Coupling Reactions

Benzo[b]thiophene-2-boronic acid has utility in Suzuki-Miyaura cross-coupling reactions . These reactions enable the synthesis of complex organic molecules, making them valuable in drug discovery and materials science.

Binding Affinity Toward 5-HT1A Sites

An analogue of our compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A sites . Investigating its binding properties can contribute to drug development targeting serotonin receptors.

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-19(23,17-10-12-5-3-4-6-16(12)25-17)11-21-18(22)13-7-8-15(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPPRGJRAVRHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)

![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)

![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)